4-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid
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Overview
Description
4-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is an organic compound with the molecular formula C15H12FNO3 This compound is characterized by the presence of a fluoro group at the 4-position and a N-methylaminocarbonyl group at the 3-position of the phenyl ring, which is attached to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. The general steps are as follows:
Preparation of the Aryl Halide: The starting material, 4-fluorobenzoic acid, is halogenated to introduce a halide group (e.g., bromine or iodine) at the 2-position.
Preparation of the Organoboron Compound: The phenyl ring with the N-methylaminocarbonyl group is converted into a boronic acid derivative.
Coupling Reaction: The aryl halide and the organoboron compound are subjected to Suzuki–Miyaura coupling conditions, typically using a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a solvent (e.g., toluene or ethanol) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups replacing the fluorine atom.
Scientific Research Applications
4-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets. The fluoro group and the N-methylaminocarbonyl moiety can participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions with biological macromolecules such as proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, or other cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-[3-(N-methylaminocarbonyl)phenyl]benzoic acid
- 4-Fluoro-3-[3-(N-methylaminocarbonyl)phenyl]benzoic acid
Comparison
4-Fluoro-2-[3-(N-methylaminocarbonyl)phenyl]benzoic acid is unique due to the specific positioning of the fluoro and N-methylaminocarbonyl groups, which can influence its reactivity and interaction with other molecules. Compared to its isomers, the compound may exhibit different chemical and biological properties, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
4-fluoro-2-[3-(methylcarbamoyl)phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO3/c1-17-14(18)10-4-2-3-9(7-10)13-8-11(16)5-6-12(13)15(19)20/h2-8H,1H3,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCQWLHVRILDWOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC(=C1)C2=C(C=CC(=C2)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690643 |
Source
|
Record name | 5-Fluoro-3'-(methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261989-43-8 |
Source
|
Record name | 5-Fluoro-3'-(methylcarbamoyl)[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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